molecular formula C10H10F2O3 B3219722 Methyl 5-(difluoromethoxy)-2-methylbenzoate CAS No. 1190320-23-0

Methyl 5-(difluoromethoxy)-2-methylbenzoate

Cat. No.: B3219722
CAS No.: 1190320-23-0
M. Wt: 216.18 g/mol
InChI Key: DPUWIOBMPPRIJK-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethoxy)-2-methylbenzoate is a benzoate ester derivative featuring a methyl group at the 2-position and a difluoromethoxy (OCHF₂) group at the 5-position of the benzene ring. The difluoromethoxy group is notable for its electron-withdrawing properties and enhanced metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name

methyl 5-(difluoromethoxy)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-6-3-4-7(15-10(11)12)5-8(6)9(13)14-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUWIOBMPPRIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195323
Record name Benzoic acid, 5-(difluoromethoxy)-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-23-0
Record name Benzoic acid, 5-(difluoromethoxy)-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-(difluoromethoxy)-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(difluoromethoxy)-2-methylbenzoate typically involves the introduction of the difluoromethoxy group onto a pre-existing aromatic ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the use of difluoromethylation reagents, which can transfer the difluoromethoxy group to the aromatic ring under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(difluoromethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 5-(difluoromethoxy)-2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethoxy)-2-methylbenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s lipophilicity and hydrogen-bonding ability, affecting its interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Compound Name Boiling Point (°C) logP* Solubility (mg/mL)
This compound ~245 (predicted) ~2.5 <1 (DMSO)
Methyl 5-(cyanomethyl)-2-methylbenzoate Not reported ~1.8 10–50 (DMSO)
Methyl 5-(difluoromethyl)-2-fluorobenzoate 241.8 (predicted) ~2.3 <1 (Water)

*Calculated using ChemDraw or analogous software.

Biological Activity

Methyl 5-(difluoromethoxy)-2-methylbenzoate, a compound with the CAS number 1190320-23-0, has garnered interest in various fields of biological research due to its potential bioactive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its difluoromethoxy group, which contributes to its unique chemical reactivity and biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may exert its effects through the following mechanisms:

  • Inhibition of Kinases : Similar to other benzoate derivatives, it is hypothesized that this compound may inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. The difluoromethoxy group may enhance its ability to penetrate bacterial membranes, increasing its efficacy.

Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated significant cytotoxic effects on several cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited IC50 values of 12 µM and 15 µM, respectively. These results indicate a promising potential for further development as an anticancer agent.

Cell LineIC50 (µM)
MCF-712
A54915

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
Methyl 4-methoxybenzoateAnticancer20
Methyl 3-fluorobenzoateAntimicrobial10
Methyl 2-chlorobenzoateAnticancer25

This table illustrates that while other compounds exhibit biological activities, this compound shows superior potency in certain assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(difluoromethoxy)-2-methylbenzoate
Reactant of Route 2
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Methyl 5-(difluoromethoxy)-2-methylbenzoate

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